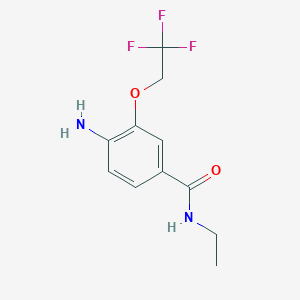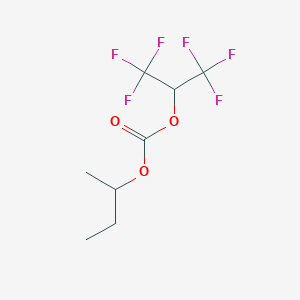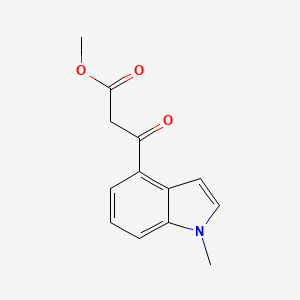
4-amino-N-ethyl-3-(2,2,2-trifluoroethoxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-N-ethyl-3-(2,2,2-trifluoroethoxy)benzamide is an organic compound with the molecular formula C11H13F3N2O2 It is characterized by the presence of an amino group, an ethyl group, and a trifluoroethoxy group attached to a benzamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-ethyl-3-(2,2,2-trifluoroethoxy)benzamide typically involves the reaction of 4-amino-3-(2,2,2-trifluoroethoxy)benzoic acid with ethylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-amino-N-ethyl-3-(2,2,2-trifluoroethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
4-amino-N-ethyl-3-(2,2,2-trifluoroethoxy)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-amino-N-ethyl-3-(2,2,2-trifluoroethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s binding affinity and specificity towards these targets. The amino and ethyl groups may also play a role in modulating the compound’s activity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-amino-3-(2,2,2-trifluoroethoxy)benzamide: Similar structure but lacks the ethyl group.
4-amino-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide: Similar structure with an additional ethyl group on the amino side chain.
Uniqueness
4-amino-N-ethyl-3-(2,2,2-trifluoroethoxy)benzamide is unique due to the presence of both the ethyl and trifluoroethoxy groups, which can significantly influence its chemical properties and biological activities. These structural features may provide advantages in terms of binding affinity, specificity, and stability compared to similar compounds.
Eigenschaften
Molekularformel |
C11H13F3N2O2 |
|---|---|
Molekulargewicht |
262.23 g/mol |
IUPAC-Name |
4-amino-N-ethyl-3-(2,2,2-trifluoroethoxy)benzamide |
InChI |
InChI=1S/C11H13F3N2O2/c1-2-16-10(17)7-3-4-8(15)9(5-7)18-6-11(12,13)14/h3-5H,2,6,15H2,1H3,(H,16,17) |
InChI-Schlüssel |
AVOQEZRRQGFGJA-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(=O)C1=CC(=C(C=C1)N)OCC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Bromo-2-fluoro-N-[(oxan-4-yl)methyl]aniline](/img/structure/B12083271.png)
![2-[3-Amino-5-(trifluoromethyl)phenoxy]ethan-1-ol](/img/structure/B12083286.png)











